SODIUM COCOAMPHOPROPIONATE
Description
Theoretical Frameworks of Surface Active Agents and Amphiphilicity
Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. biolinscientific.comnih.gov This ability stems from their amphiphilic nature, meaning their molecules contain both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part. biolinscientific.comcornell.edu The hydrophobic portion is typically a long hydrocarbon chain, while the hydrophilic part is a polar head group. nih.gov
This dual character drives surfactants to adsorb at interfaces, such as the air-water or oil-water interface, orienting themselves to minimize unfavorable interactions. biolinscientific.comcornell.edu The hydrophobic tails avoid the aqueous phase, while the hydrophilic heads remain in contact with it. biolinscientific.com This arrangement disrupts the cohesive energy at the surface of the water, leading to a reduction in surface tension. biolinscientific.comaps.org At a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in the bulk solution aggregate to form micelles, spherical structures with a hydrophobic core and a hydrophilic shell. longchangchemical.com
Theoretical models, such as those based on molecular dynamics, help to systematically study the relationship between the structure of surfactants and their thermodynamic properties at interfaces. researchgate.net These frameworks are crucial for predicting and designing surfactant systems with desired functionalities. nih.gov
Evolution and Classification of Amphoteric Surfactant Classes
Surfactants are broadly categorized based on the charge of their hydrophilic head group: anionic (negative charge), cationic (positive charge), non-ionic (no charge), and amphoteric (or zwitterionic), which possess both positive and negative charges. biolinscientific.comfirp-ula.org
Amphoteric surfactants are unique in that their net charge is dependent on the pH of the solution. firp-ula.org In acidic conditions, the carboxyl group is protonated, and the molecule carries a net positive charge, behaving like a cationic surfactant. Conversely, in alkaline solutions, the amino group is deprotonated, resulting in a net negative charge, and the surfactant behaves anionically. At an intermediate pH, known as the isoelectric point, the surfactant exists as a zwitterion with a net zero charge.
The classification of amphoteric surfactants can be based on the nature of their anionic group, such as carboxylates, phosphates, or sulfates. alfa-chemistry.com Carboxylate-type amphoterics are further divided into amino acid types and betaine (B1666868) types. sanyo-chemical-solutions.com The evolution of surfactant technology has seen a shift from simple soaps to a wide array of synthetic surfactants with tailored properties, with amphoterics gaining prominence for their mildness and compatibility with other surfactant types. pageplace.defirp-ula.org
Historical Perspectives on Imidazoline-Derived Surfactants Research
Imidazoline-derived surfactants, a significant class of amphoteric and cationic surfactants, first emerged in the late 1940s and 1950s. encyclopedia.pub Their initial applications were in the textile industry as dye-leveling agents, with their softening properties being a secondary discovery. researchgate.net These surfactants are characterized by the presence of an imidazoline (B1206853) ring in their structure. encyclopedia.pub
Research over the subsequent decades led to the development of various imidazoline derivatives with a broad range of applications, including as emulsifiers, corrosion inhibitors, and wetting agents. encyclopedia.pubacs.org The synthesis typically involves the reaction of a fatty acid with a polyamine, such as aminoethylethanolamine, to form the imidazoline ring. encyclopedia.pubresearchgate.net The development of imidazoline surfactants marked a significant milestone in surfactant chemistry, offering a unique combination of performance characteristics. encyclopedia.pub
Chemical and Physical Properties of Sodium Cocoamphopropionate
This compound is a salt-free amphoteric surfactant. inci.guide It is typically supplied as a colorless to amber liquid, often in a solution of around 40-50% solids. cir-safety.orgsaapedia.org
| Property | Value |
| Appearance | Colorless to amber liquid saapedia.org |
| Solubility | Soluble in water saapedia.org |
| Stability | Stable in acidic and alkaline conditions encyclopedia.pub |
| pH (1% solution) | 7.0 - 10.0 saapedia.org |
A significant advantage of this compound over its acetate-type counterparts is the absence of sodium chloride as a byproduct of its synthesis. inci.guide This salt-free nature is desirable in many formulations. inci.guide Furthermore, it can be produced at higher active concentrations while maintaining a manageable liquid form, unlike the highly viscous gels formed by corresponding amphoacetates at similar concentrations. inci.guide
Synthesis and Manufacturing
The synthesis of imidazoline surfactants like this compound generally involves the reaction of fatty acids with polyamines. encyclopedia.pub In the case of this compound, coconut fatty acids are reacted with aminoethylethanolamine. researchgate.net This reaction forms an imidazoline intermediate. Subsequent reaction with an acrylic derivative, followed by neutralization with sodium hydroxide (B78521), yields the final product. The "coco" portion of the name indicates that the fatty acid chains are derived from coconut oil. cosmileeurope.eu
Applications of this compound
The unique properties of this compound make it a versatile ingredient in a wide range of products.
Industrial Applications
In industrial settings, this compound is utilized as a foaming agent, foam stabilizer, wetting agent, and corrosion inhibitor. saapedia.orgparchem.com Its stability in various electrolyte systems and over a wide pH range makes it valuable in industrial and household cleaners, including all-purpose cleaners, oven cleaners, and hard-surface cleaners. cir-safety.orgspecialchem.com It also finds use in emulsion polymerization and as a solubilizer and viscosity modifier in heavy-duty cleaners. parchem.com
Household and Personal Care Products
This compound is widely used in personal care products due to its mildness, excellent foaming properties, and conditioning effects. saapedia.orgspecialchem.comatamanchemicals.com It is a common ingredient in:
Shampoos and Hair Conditioners: It acts as a cleansing and hair conditioning agent, leaving hair easy to comb, soft, and shiny. cosmileeurope.euincibeauty.com It is particularly suitable for neutralizing shampoos used after hair relaxing treatments because it is acidic, mild, and salt-free. inci.guide
Facial and Body Cleansers: Its gentle cleansing action makes it ideal for facial cleansers, body washes, and bubble baths. specialchem.comrawsource.com
Baby Products: Due to its low irritation potential, it is often found in baby shampoos and other baby care items. inci.guidesaapedia.org
Acne Cleansers: Its stability at low pH makes it a suitable surfactant for formulations containing salicylic (B10762653) acid. inci.guide
In household detergents, it functions as a foaming and foam-stabilizing agent. saapedia.org
Environmental Profile
Biodegradability and Environmental Fate
This compound is considered to be biodegradable. saapedia.org Surfactants, in general, can undergo biodegradation in wastewater treatment plants and in the environment. researchgate.net However, the extent and rate of degradation can vary. One study indicated that under the specific conditions of the OECD Guideline 301B, this compound achieved 9% biodegradation after 28 days, suggesting it is not readily biodegradable under those strict test conditions. europa.eu It is important to note that many surfactants that are not "readily biodegradable" are still inherently biodegradable under various environmental conditions. fda.govmdpi.com The environmental fate of surfactants is a critical area of ongoing research to ensure their safe use. gctlc.org
Recent Research and Future Outlook
Current research in the field of surfactants is focused on developing novel structures with enhanced performance and improved environmental profiles. michberk.comjst.go.jp This includes advancements in synthesis methods, such as microwave-assisted organic synthesis (MAOS) for imidazoline derivatives, and the development of "gemini" surfactants, which consist of two surfactant molecules linked together, often exhibiting superior properties. acs.orgjst.go.jp For this compound and other amphoterics, the trend is towards creating even milder and more effective ingredients for specialized applications, driven by consumer demand for gentle and sustainable products. michberk.com
Properties
CAS No. |
132647-08-6 |
|---|---|
Molecular Formula |
C10H13NO4 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Engineering of Sodium Cocoamphopropionate
Mechanistic Investigations of Imidazoline (B1206853) Intermediate Formation and Ring Opening
The synthesis of sodium cocoamphopropionate typically begins with the condensation of fatty acids, such as those derived from coconut oil, with an amine, commonly aminoethylethanolamine (AEEA). mst.dkcir-safety.org This initial reaction leads to the formation of an important intermediate, a substituted imidazoline. mst.dksci-hub.se The process involves an amidation reaction followed by a cyclization step, which is driven by the removal of water at elevated temperatures and reduced pressure. sci-hub.seerasm.org
The resulting imidazoline ring is a five-membered heterocycle containing a C=N double bond. sciengine.com This intermediate is then subjected to a ring-opening reaction. Under the influence of hydrolyzing conditions, the imidazoline ring is opened, and this ring structure does not persist in the final amphoteric surfactant product. mst.dksci-hub.se The ring-opening can be facilitated by acid or base hydrolysis. chemicalbook.com For instance, heating with aqueous potassium hydroxide (B78521) or concentrated hydrochloric acid can lead to the formation of ethylenediamine (B42938) derivatives. chemicalbook.com In the context of producing amphoteric surfactants, this ring-opening is a crucial step that allows for the subsequent functionalization to introduce the propionate (B1217596) group.
Detailed Analysis of Propionation Reactions in Amphoteric Surfactant Synthesis
Following the formation and ring-opening of the imidazoline intermediate, the next critical step is the propionation reaction. This reaction introduces the propionate functional group, which imparts the anionic character to the amphoteric surfactant. Alkylamphopropionates are typically obtained by reacting the intermediate with compounds such as acrylic acid, methyl acrylate (B77674), or ethyl acrylate. mst.dkgoogle.com
The reaction with acrylic acid is often carried out in a neutral aqueous solution, forming the monosodium salt. neutronco.com An alternative and more economical route involves the use of acrylonitrile (B1666552), which also yields alkyl amino propionate type surfactants. sanyo-chemical-solutions.com When methyl acrylate is used, the reaction is a Michael addition, which can sometimes lead to a complex mixture of products. google.com The choice of the propionating agent and the reaction conditions significantly influences the final product composition and purity. For instance, using a mixture of acrylic acid and sodium acrylate in specific molar ratios can lead to high yields of the desired mono-amphopropionate. google.comgoogle.com
Strategies for By-product Formation Mitigation and Purity Enhancement (e.g., Sodium Acrylate, Methanol)
The synthesis of this compound can lead to the formation of several by-products that can affect the quality and performance of the final surfactant. Common impurities include unreacted starting materials, sodium acrylate, and methanol (B129727). google.com
When methyl acrylate is used as the propionating agent, methanol is generated as a by-product during the saponification step. google.com To produce methanol-free products, acrylic acid is often used as an alternative. neutronco.com However, this can be limited to the production of diadducts. neutronco.com
The formation of sodium acrylate as a by-product results from the saponification of unreacted methyl acrylate. google.com Its presence is generally undesirable. Strategies to minimize its formation include controlling the amount of water added to the reaction mixture after the initial reaction between methyl acrylate and the imidazoline intermediate has commenced. google.com
Another approach to enhance purity involves controlling the pH during the alkylation step. By carefully maintaining the pH, for example between 9.5 and 10, the yield of the desired alkylation reaction is increased, leading to the formation of lower amounts of by-products like glycolic acid, which can form from the haloacetate alkylating agent. google.comgoogle.com
Table 1: Common By-products and Mitigation Strategies
| By-product | Source | Mitigation Strategy | Reference |
| Sodium Acrylate | Saponification of unreacted methyl acrylate | Controlled addition of water during reaction; Using acrylic acid instead of methyl acrylate. | neutronco.comgoogle.com |
| Methanol | Saponification by-product when using methyl acrylate | Use of acrylic acid as the propionating agent. | neutronco.comgoogle.com |
| Glycolic Acid Salts | Reaction of haloacetate alkylating agents with water | Precise pH control during the alkylation reaction. | google.com |
| Unalkylated Amidoamines | Incomplete reaction of imidazoline intermediate | Exposing the imidazoline to ring-opening conditions prior to alkylation; Precise pH control. | google.com |
Development of Novel and Sustainable Synthetic Pathways for Amphoteric Surfactants
The growing demand for environmentally friendly and sustainable products has spurred research into novel synthetic pathways for amphoteric surfactants. A key focus is the utilization of renewable and bio-based raw materials.
One promising approach involves the use of biomass-derived monosaccharides. researchgate.net For example, polar, amphoteric, amine-oxide surfactants have been synthesized starting from monosaccharides through a process of reductive amination followed by oxidation. researchgate.net These bio-based surfactants have demonstrated good biodegradability and lower skin irritation potential compared to their petrochemical-derived counterparts. researchgate.net Another study reported the synthesis of biobased surfactants from l-Arabinose and d-Galacturonic acid, derived from sugar beet pulp, using an environmentally benign one-pot reductive amination process. acs.org
The use of waste streams is another avenue for sustainable surfactant production. For instance, black liquor, a side stream from the pulping of cellulose-rich materials, contains hydroxycarboxylic acids that can be valorized. polimi.it Research has explored the synthesis of surfactants by combining these hydroxy acids with fatty acids and amines. polimi.it
Furthermore, cardanol, derived from cashew nut shell liquid (CNSL), is being investigated as a renewable feedstock for synthesizing various types of surfactants, including anionic, cationic, and non-ionic ones, through chemical modifications like carboxylation, sulfonation, and ethoxylation. nih.gov
Catalytic System Optimization in this compound Production
While the synthesis of this compound is often carried out without a specific catalyst for the main reaction steps, the broader field of surfactant synthesis and chemical transformations points to the potential benefits of catalytic optimization.
In related processes, such as the production of other surfactants or intermediates, catalysts play a crucial role. For example, in the nitrilation of methyl acrylate to produce acrylonitrile (a potential reactant in propionation), a TiO2 catalyst is used. rsc.org In the context of sustainable synthesis, heterogeneous catalysis is a key technology for amination reactions. acs.org
For the degradation of organic pollutants, which can be analogous to managing by-products, heterogeneous catalytic ozonation using metal oxides like CeO2 and TiO2 has shown promise. mdpi.com Optimizing catalytic systems, for instance through response surface methodology, can improve process efficiency, reduce energy costs, and minimize the formation of undesirable by-products like coke in catalytic reforming processes. mdpi.comresearchgate.net Although direct research on catalytic system optimization specifically for this compound production is not extensively detailed in the provided results, the principles from related fields suggest that exploring catalytic pathways could lead to more efficient and cleaner production processes.
Advanced Analytical Techniques for Characterization and Quantification of Sodium Cocoamphopropionate
Chromatographic Methodologies for Purity and Component Analysis (HPLC, GC, Ion Chromatography)
Chromatography is a cornerstone for the separation and analysis of complex surfactant mixtures. alfa-chemistry.com High-performance liquid chromatography (HPLC), gas chromatography (GC), and ion chromatography (IC) are particularly powerful tools for assessing the purity and composition of Sodium Cocoamphopropionate.
High-Performance Liquid Chromatography (HPLC) HPLC is a preferred method for analyzing non-volatile and thermally labile compounds like surfactants without the need for derivatization. nih.gov It excels at separating the various fatty acid chain length homologues present in commercial this compound, which is derived from a natural oil source. A patent for a composition containing this compound mentions the use of HPLC for analysis. googleapis.com Mixed-mode chromatography, combining reversed-phase and ion-exchange mechanisms, can simultaneously separate anionic, cationic, nonionic, and amphoteric surfactants in a single run. thermofisher.com
Detection methods are chosen based on the analyte's properties. While many surfactants lack a UV chromophore, detectors like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), and Mass Spectrometry (MS) provide universal detection capabilities. thermofisher.com
Interactive Table: Typical HPLC Parameters for Amphoteric Surfactant Analysis
| Parameter | Description | Typical Setting |
|---|---|---|
| Column | Stationary phase for separation. | C18, Mixed-Mode (e.g., Reversed-Phase/Ion-Exchange) thermofisher.com |
| Mobile Phase | Solvent system to elute components. | Acetonitrile/Water or Methanol (B129727)/Water with buffers (e.g., Ammonium Acetate) sielc.com |
| Flow Rate | Speed of mobile phase through the column. | 0.5 - 1.5 mL/min |
| Detector | Device to detect separated components. | CAD, ELSD, MS, low wavelength UV (<220 nm) thermofisher.com |
| Gradient | Change in mobile phase composition. | Gradient elution is common to separate a wide range of homologues. pjoes.com |
Gas Chromatography (GC) GC is highly effective for analyzing volatile compounds or those that can be made volatile through derivatization. For this compound, GC is primarily used to determine the fatty acid distribution of the coconut oil feedstock after hydrolysis and esterification (e.g., to fatty acid methyl esters - FAMEs). A method for determining propionic acid and its sodium salt in food products using direct injection into a gas chromatograph has been developed. nih.gov Furthermore, GC coupled with detectors like Flame Ionization Detection (FID) or Mass Spectrometry (MS) is used to quantify impurities, such as residual amines or monochloroacetic acid in related amphoteric surfactants. iaea.org
Interactive Table: Typical GC Parameters for Surfactant Component Analysis
| Parameter | Description | Typical Setting |
|---|---|---|
| Column | Capillary column for separation. | DB-1, DB-5, or similar non-polar to mid-polar columns turkjps.org |
| Carrier Gas | Inert gas to move sample through the column. | Helium, Nitrogen, or Hydrogen |
| Injection | Introduction of sample into the GC. | Split/Splitless injection |
| Temperature Program | Ramping of column temperature for separation. | Initial temp ~150°C, ramped to ~280°C turkjps.org |
| Detector | Device for detecting eluted components. | Flame Ionization Detector (FID), Mass Spectrometry (MS) iaea.orgnih.gov |
Ion Chromatography (IC) IC is a specialized form of HPLC that is ideal for separating ionic species. It is particularly useful for quantifying inorganic salt impurities (e.g., sodium chloride) in surfactant formulations and for analyzing the ionic forms of the surfactant itself. tandfonline.com Methods using suppressed conductivity detection provide high sensitivity for ionic analytes. thermofisher.comchromatographyonline.com For amphoteric surfactants, IC can be used to analyze charged impurities or degradation products. nih.govresearchgate.net For instance, IC-MS has been used to demonstrate the presence of aminoethylethanolamine as an impurity in related amphoacetate surfactants. researchgate.net
Interactive Table: Typical Ion Chromatography Parameters for Ionic Species in Surfactant Samples
| Parameter | Description | Typical Setting |
|---|---|---|
| Column | Ion-exchange stationary phase. | Anion-exchange or Cation-exchange columns |
| Eluent | Aqueous buffer to elute ions. | Carbonate/bicarbonate buffer, hydroxide (B78521) gradients chromatographyonline.com |
| Detection | Method for detecting separated ions. | Suppressed Conductivity, Mass Spectrometry (MS) thermofisher.comchromatographyonline.com |
| Suppressor | Device to reduce eluent conductivity. | Micromembrane or packed-bed suppressor thermofisher.com |
| Application | Specific use in surfactant analysis. | Determination of inorganic anions (e.g., Cl⁻, SO₄²⁻), and charged organic impurities. tandfonline.comnih.gov |
Spectroscopic Approaches for Structural Elucidation (NMR, FTIR, Mass Spectrometry)
Spectroscopic techniques are indispensable for determining the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the molecular structure by probing the chemical environment of atomic nuclei like ¹H, ¹³C, and ²³Na. alfa-chemistry.com For cationic gemini (B1671429) surfactants, NMR has been shown to be an effective tool for studying the formation of micelles, as the exchange between surfactant monomers in the bulk solution and those in micelles can be slow on the NMR timescale, resulting in distinct signals for each state. uni-muenchen.de ¹H NMR can confirm the presence of the alkyl chains, the propionate (B1217596) group, and the aminoethyl and hydroxyethyl (B10761427) moieties. Two-dimensional NMR techniques (e.g., COSY, HSQC) can establish the connectivity between different parts of the molecule. Furthermore, ²³Na NMR can be used to study the ionic environment around the sodium counter-ion. huji.ac.il
Interactive Table: NMR Spectroscopy Applications for this compound
| Technique | Information Gained | Key Parameters |
|---|---|---|
| ¹H NMR | Identifies proton environments (alkyl chain, propionate, etc.), studies micellization. uni-muenchen.de | Chemical Shift (ppm), Coupling Constants (J), Integration |
| ¹³C NMR | Identifies carbon backbone and functional groups. | Chemical Shift (ppm) |
| 2D NMR (COSY, HSQC) | Determines connectivity between protons and carbons, confirming the molecular structure. | Correlation peaks |
| ²³Na NMR | Investigates the sodium ion's chemical environment and its interaction with the surfactant. huji.ac.il | Chemical Shift (ppm), Linewidth |
Fourier Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. intertek.com The FTIR spectrum of this compound will exhibit characteristic absorption bands that serve as a molecular fingerprint. The absorbance is proportional to the concentration, allowing for quantitative analyses. tudelft.nl
Interactive Table: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3300 (broad) | O-H stretch | Hydroxyl (-OH) |
| 2850 - 2960 | C-H stretch | Alkyl chains (CH₂, CH₃) |
| ~1730 | C=O stretch | Ester (potential impurity) |
| ~1640 | C=O stretch (Amide I) | Amide (-C(O)N-) |
| ~1560 | C=O stretch (asymmetric) | Carboxylate (-COO⁻) |
| ~1465 | C-H bend | Alkyl chains (CH₂) |
| ~1400 | C=O stretch (symmetric) | Carboxylate (-COO⁻) |
| ~1050 | C-O stretch | Hydroxyl (-OH), Ether linkages |
Note: The exact positions of peaks can vary based on the sample matrix and intermolecular interactions. tudelft.nl
Mass Spectrometry (MS) MS is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it is a primary tool for identifying the individual homologues within the this compound mixture, as well as any impurities or by-products. nih.gov The fragmentation patterns observed in the mass spectrum provide valuable clues for structural elucidation. However, the presence of high salt concentrations, such as sodium, can sometimes complicate analysis by forming cluster ions. nih.gov
Electrochemical Methods in Amphoteric Surfactant Analysis
Electrochemical methods are highly sensitive to the ionic properties of molecules and are well-suited for studying amphoteric surfactants like this compound, whose net charge is pH-dependent. researchgate.net These techniques can be used for quantitative analysis and to probe interfacial behavior.
Potentiometric titration is a classic method that can be used to analyze the total ionic surfactant content by monitoring changes in electromotive force. nih.gov Voltammetric techniques, such as cyclic voltammetry (CV), can investigate the electrochemical behavior of surfactants. researchgate.net While the surfactant itself may not be redox-active, its adsorption onto an electrode surface can alter the electrochemical response of other molecules. The use of surfactants to modify electrodes often increases the sensitivity and selectivity of electrochemical sensors, and studying these effects provides insight into the surfactant's own electrochemical properties. tandfonline.comtandfonline.com The ionic activity and therefore the electrochemical behavior of amphoteric surfactants are directly influenced by the pH of the solution. researchgate.net
Interactive Table: Electrochemical Techniques for Surfactant Analysis
| Technique | Principle | Application for Amphoteric Surfactants |
|---|---|---|
| Potentiometric Titration | Measures potential difference (voltage) during titration with a titrant. nih.gov | Determination of total ionic surfactant concentration, pKa values. |
| Conductivity Measurement | Measures the ability of a solution to conduct electricity. | Determination of Critical Micelle Concentration (CMC). alfa-chemistry.com |
| Cyclic Voltammetry (CV) | Scans the potential of an electrode and measures the resulting current. tandfonline.com | Studying adsorption/desorption at electrode surfaces, investigating redox behavior of impurities. |
| Ion-Selective Electrodes (ISEs) | Responds selectively to the activity of a specific ion in solution. alfa-chemistry.com | Direct measurement of counter-ion (Na⁺) activity or surfactant ion activity. |
Method Validation Protocols and Sensitivity Studies for Research Applications
For any quantitative analytical method to be considered reliable for research, it must undergo a thorough validation process. Validation demonstrates that the method is suitable for its intended purpose. europa.eu Key validation parameters are defined by international guidelines such as those from the International Council for Harmonisation (ICH). europa.eusapub.org
The main performance characteristics evaluated during method validation include:
Accuracy : The closeness of the test results to the true value. It is often expressed as percent recovery. europa.eu
Precision : The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). demarcheiso17025.com
Linearity : The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. unnes.ac.id
Range : The interval between the upper and lower concentration of an analyte for which the method has been demonstrated to have suitable accuracy, precision, and linearity. unnes.ac.id
Specificity/Selectivity : The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. demarcheiso17025.com
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. europa.eu
Interactive Table: Method Validation Parameters and Typical Acceptance Criteria for Research
| Parameter | Definition | Common Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness of measured value to the true value. | Recovery typically within 80-120% of the true value. unnes.ac.id |
| Precision (Repeatability) | Agreement between results of the same sample, same analyst, same day. | RSD ≤ 2% is often desired. unnes.ac.id |
| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.999. unnes.ac.id |
| Range | Concentration interval where the method is valid. | Typically 80-120% of the target concentration for an assay. unnes.ac.id |
| LOD | Lowest detectable concentration. | Signal-to-Noise ratio of ~3:1. |
| LOQ | Lowest quantifiable concentration. | Signal-to-Noise ratio of ~10:1; must be determined with acceptable precision and accuracy. europa.eu |
| Robustness | Insensitivity to small changes in method parameters. | No significant change in results when parameters (e.g., pH, temperature) are slightly varied. |
Sensitivity studies for surfactants have reported detection limits in the low µg/mL (ppm) range using techniques like HPLC and GC. pjoes.combrieflands.com For example, a validated HPLC method for preservatives reported LODs in the range of 0.15-5.3 µg/mL. pjoes.com
Determination of Ionization Properties and pH-Dependent Behavior in Adsorption Layers (e.g., Zeta Potential Measurements)
As an amphoteric surfactant, this compound possesses both acidic (carboxylate) and basic (tertiary amine) functional groups. Consequently, its net charge and physicochemical properties are highly dependent on the pH of the surrounding medium. researchgate.net
At low pH (acidic conditions), the amine group is protonated (-NH⁺-), and the carboxyl group is in its acid form (-COOH), resulting in a net positive charge (cationic behavior).
At high pH (basic conditions), the carboxyl group is deprotonated (-COO⁻), and the amine group is neutral, resulting in a net negative charge (anionic behavior).
At an intermediate pH, known as the isoelectric point (pI), the positive and negative charges balance, and the molecule exists as a zwitterion with a net charge of zero.
This pH-dependent ionization is critical to its function and dictates its interaction with surfaces and other molecules. nih.govresearchgate.net
Zeta Potential Measurements Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, charged particles in a dispersion. cosmeticsandtoiletries.com It is a key indicator of the stability of colloidal systems and provides insight into the charge at the interface between a particle and the surrounding liquid. For this compound, measuring the zeta potential of a substrate (e.g., hair fibers, emulsion droplets, or solid particles) as a function of pH in a solution containing the surfactant can reveal its adsorption behavior. cosmeticsandtoiletries.comgoogle.com
A change in the zeta potential of a surface upon addition of the surfactant confirms its adsorption. The way the zeta potential varies with pH reflects the changing ionic character of the adsorbed surfactant layer. nih.govdtu.dk For instance, the adsorption of the cationic form of the surfactant at low pH would make a negatively charged surface less negative or even positive. Conversely, adsorption of the anionic form at high pH would make a surface more negative.
Interactive Table: Expected pH-Dependent Behavior of this compound
| pH Range | Dominant Ionic Form | Expected Net Charge | Impact on Zeta Potential of a Negatively Charged Surface |
|---|---|---|---|
| Acidic (pH < pI) | Cationic (R-NH⁺-R'-COOH) | Positive | Becomes less negative or positive |
| Isoelectric Point (pH ≈ pI) | Zwitterionic (R-N⁺H-R'-COO⁻) | Zero | Minimal change or shifts towards zero |
| Basic (pH > pI) | Anionic (R-N-R'-COO⁻) | Negative | Becomes more negative |
Interfacial and Colloidal Science: Mechanistic Studies of Sodium Cocoamphopropionate Systems
Thermodynamics of Micellization and Self-Assembly Phenomena
The critical micelle concentration (CMC) is the minimum surfactant concentration at which micelles spontaneously form. nih.gov Below the CMC, Sodium Cocoamphopropionate molecules exist predominantly as monomers, some of which adsorb at interfaces, leading to a significant reduction in surface tension. wikipedia.org Once the CMC is reached, the interfaces become saturated, and further addition of the surfactant results in the formation of micelles in the bulk solution, with the surface tension remaining relatively constant. wikipedia.orgaliyuncs.com
The CMC can be determined experimentally by monitoring a physical property of the surfactant solution as a function of concentration and identifying the concentration at which an abrupt change or inflection point occurs. wikipedia.org Common methods include:
Surface Tensiometry : This is a principal method where the surface tension of the solution is plotted against the logarithm of the surfactant concentration. The CMC is the point where the surface tension levels off. nih.govaliyuncs.com
Conductivity Measurements : This technique is suitable for ionic and amphoteric surfactants like this compound. The conductivity of the solution changes its slope at the CMC due to the lower mobility of the charged micelles compared to the free monomers. nih.govuniba.sk
Fluorescence Spectroscopy : This method utilizes fluorescent probes that partition into the hydrophobic core of the micelles, causing a detectable change in their fluorescence spectrum at the CMC. nih.gov
Several factors can significantly influence the CMC of this compound:
Temperature : The effect of temperature on the CMC is complex. Initially, an increase in temperature may lower the CMC by reducing the hydration of the hydrophilic headgroup, which favors micellization. aatbio.com However, excessively high temperatures can disrupt the structured water around the hydrophobic tail, potentially increasing the CMC. aatbio.compharmacy180.com
Ionic Strength : The addition of electrolytes (salts) to solutions of this compound generally decreases its CMC. pharmacy180.com The added ions screen the electrostatic repulsion between the charged headgroups at the micelle surface, allowing the surfactant molecules to pack more easily and form micelles at a lower concentration. aatbio.comput.ac.ir
Chain Length : this compound is derived from coconut oil and thus has a distribution of alkyl chain lengths (e.g., C8-C18). tegewa.de A longer hydrophobic alkyl chain increases the molecule's hydrophobicity, which promotes micelle formation and results in a lower CMC. wikipedia.orgpharmacy180.com
pH : As an amphoteric surfactant, the charge on the hydrophilic headgroup of this compound is pH-dependent. At its isoelectric point, the net charge is zero, minimizing electrostatic repulsion and leading to a lower CMC. At pH values above or below the isoelectric point, the headgroup will carry a net negative or positive charge, respectively. This increased charge leads to greater repulsion between headgroups, thus increasing the CMC. aatbio.com
| Influencing Factor | Effect on CMC | Underlying Mechanism |
|---|---|---|
| Increase in Temperature | Variable (often decreases, then may increase) | Affects hydration of both hydrophilic and hydrophobic groups. aatbio.compharmacy180.com |
| Increase in Ionic Strength (Salt) | Decreases | Reduces electrostatic repulsion between charged headgroups. aatbio.compharmacy180.com |
| Increase in Alkyl Chain Length | Decreases | Increases hydrophobicity, favoring transfer from water to micelle core. wikipedia.orgpharmacy180.com |
| pH Adjustment Away from Isoelectric Point | Increases | Increases net charge and electrostatic repulsion between headgroups. aatbio.com |
The thermodynamics of micellization can be described by the change in standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m). These parameters are related by the Gibbs-Helmholtz equation:
ΔG°m = ΔH°m - TΔS°m
Gibbs Free Energy (ΔG°m) : For micellization to be a spontaneous process, the change in Gibbs free energy must be negative. ajchem-a.com The magnitude of the negative ΔG°m value indicates the thermodynamic favorability of micelle formation. mdpi.com
Enthalpy (ΔH°m) : The enthalpy of micellization can be either negative (exothermic) or positive (endothermic), depending on the specific surfactant and conditions like temperature. ajchem-a.comijert.org It reflects the balance of energy changes from breaking surfactant-water interactions and forming new interactions within the micelle. researchgate.net For many surfactants, this process is exothermic at lower temperatures and becomes more endothermic as temperature rises. ajchem-a.com
| Thermodynamic Parameter | Sign for Spontaneous Micellization | Interpretation |
|---|---|---|
| ΔG°m (Gibbs Free Energy) | Negative (-) | The process of micellization is thermodynamically favorable and spontaneous. ajchem-a.com |
| ΔH°m (Enthalpy) | Variable (+/-) | Indicates whether the process is exothermic (heat released) or endothermic (heat absorbed). ijert.org |
| ΔS°m (Entropy) | Positive (+) | The process is primarily driven by an increase in the overall entropy of the system, mainly due to the hydrophobic effect. wikipedia.org |
The geometry of micelles formed by this compound is not fixed and can transition from simple spherical structures to more complex shapes like cylindrical (rod-like) or lamellar (bilayer) phases. mdpi.commdpi.com These transitions are governed by factors such as surfactant concentration, temperature, pH, and the presence of electrolytes or other additives. nih.gov The specific geometry adopted by the micelles can be predicted by the dimensionless surfactant packing parameter, which relates the volume of the hydrophobic tail, the cross-sectional area of the headgroup at the micelle surface, and the length of the tail. mdpi.com
The aggregation number (Nagg) is a key parameter that defines the average number of surfactant molecules present in a single micelle. researchgate.netresearchgate.net For spherical micelles, the aggregation number is relatively small, but it increases significantly during the transition to cylindrical micelles. researchgate.net The aggregation number can be determined using various experimental techniques, including:
Time-Resolved Fluorescence Quenching (TRFQ) researchgate.net
Steady-State Fluorescence Quenching nih.gov
Small-Angle Neutron Scattering (SANS) researchgate.net
Static Light Scattering (SLS) researchgate.net
Changes in formulation conditions that reduce the effective headgroup area or decrease headgroup repulsion (e.g., adding salt, adjusting pH towards the isoelectric point) can promote the growth of micelles from spheres to larger, elongated structures. nih.govkcl.ac.uk
Molecular Interactions in Mixed Surfactant Systems (Synergism and Antagonism)
In practical formulations, this compound is often used in combination with other surfactants, such as anionic, cationic, or non-ionic types. mdpi.com These mixtures can exhibit non-ideal behavior, leading to either synergism or antagonism. nih.govh5mag.com
Synergism occurs when the properties of the mixed surfactant system are more favorable than those of the individual components. nih.govnih.gov This is often observed when this compound (amphoteric) is mixed with anionic surfactants like sodium lauryl ether sulfate (B86663) (SLES) or sodium lauroyl sarcosinate. h5mag.comresearchgate.net The key characteristics of synergistic interactions include:
A significant reduction in the CMC of the mixture compared to the CMCs of the individual surfactants. aliyuncs.com
Enhanced surface activity, foaming, and detergency. nih.gov
Increased viscosity and formation of viscoelastic solutions. researchgate.net
Antagonism , conversely, is when the performance of the mixture is worse than that of the individual components. This can occur due to repulsive interactions between the surfactant headgroups, leading to less efficient packing and a higher CMC.
The degree of interaction in a mixed micelle can be quantified by calculating an interaction parameter (β) using regular solution theory. A negative β value indicates a net attractive interaction and synergism, while a positive value suggests antagonism. nih.gov
Adsorption Dynamics at Diverse Interfaces (Liquid-Gas, Liquid-Liquid, Solid-Liquid)
The surface-active nature of this compound is due to its rapid adsorption at various interfaces: liquid-gas (e.g., water-air), liquid-liquid (e.g., water-oil), and solid-liquid (e.g., water-fabric). purdue.edu This adsorption process is dynamic and crucial for functions like foaming, emulsification, and wetting.
The adsorption process involves the transport of surfactant monomers from the bulk solution to the interface, followed by their orientation to minimize free energy. researchgate.net The dynamics of this process can be influenced by several factors:
Diffusion : At short times or low concentrations, the rate of adsorption is often controlled by the diffusion of monomers from the bulk to the sub-surface layer. researchgate.net
Adsorption Barrier : An energy barrier may exist for the surfactant to penetrate an already partially occupied interface. This can be due to electrostatic repulsion from molecules already at the interface or steric hindrance. purdue.eduresearchgate.net
The rate of adsorption determines the dynamic surface tension, which is the surface tension at a given moment before equilibrium is reached. purdue.edu In processes where new interfaces are created rapidly, such as in foaming or spraying, the dynamic surface tension is a more relevant parameter than the equilibrium surface tension. researchgate.net Techniques like bubble pressure or drop volume tensiometry are used to measure these dynamic properties. purdue.edu
Rheological Behavior of this compound-Containing Systems
The rheology, or flow behavior, of aqueous solutions containing this compound is highly dependent on the microstructure of the self-assembled surfactant aggregates. nih.gov While dilute solutions of monomeric or spherical micelles typically exhibit low viscosity and Newtonian behavior (viscosity is independent of shear rate), more concentrated systems or synergistic mixtures can form elongated, wormlike micelles. researchgate.netuek.krakow.pl
The entanglement of these long, flexible wormlike micelles creates a transient network structure, imparting significant viscoelastic properties to the solution. techconnect.orgresearchgate.net This leads to a dramatic increase in viscosity and pronounced shear-thinning behavior, where the viscosity decreases as the applied shear rate increases. uek.krakow.pltechconnect.org
The rheological properties of this compound systems are strongly influenced by formulation variables:
Concentration : Increasing the total surfactant concentration promotes the growth of micelles and increases viscosity up to a certain point. techconnect.org
Co-surfactants : The addition of synergistic co-surfactants (e.g., anionic surfactants) is a primary method to induce the formation of wormlike micelles and build viscosity. researchgate.netresearchgate.net
Electrolytes (Salt) : The addition of salt screens electrostatic repulsion between headgroups, promoting the transition from spherical to wormlike micelles and thereby increasing viscosity significantly. nih.govtechconnect.orgresearchgate.net
Temperature : Temperature can alter micelle shape and interactions, leading to atypical viscosity profiles where viscosity might first increase and then decrease with rising temperature. techconnect.org
These tunable rheological properties are critical for product performance, affecting aspects like product texture, stability, and deposition on surfaces. nih.gov
| Factor | Effect on Viscosity | Mechanism |
|---|---|---|
| Increasing Surfactant Concentration | Increases (often non-linearly) | Promotes micellar growth and entanglement. techconnect.org |
| Addition of Synergistic Co-surfactant | Increases | Reduces headgroup repulsion, favoring formation of wormlike micelles. researchgate.net |
| Addition of Electrolyte (e.g., NaCl) | Significantly Increases | Shields headgroup charges, promoting sphere-to-rod transition and network formation. nih.govresearchgate.net |
| Increasing Shear Rate | Decreases (Shear-thinning) | Alignment and disentanglement of the wormlike micelle network. techconnect.org |
| Increasing Temperature | Variable | Complex effects on micelle structure and interactions. techconnect.org |
Viscoelastic Properties and Flow Characteristics
Solutions of this compound, like many surfactant systems, can exhibit both viscous and elastic properties, characteristic of viscoelastic fluids. This behavior is largely dictated by the self-assembly of surfactant molecules into micelles. At concentrations above the critical micelle concentration (CMC), these micelles can grow and entangle, forming a transient network that imparts structure to the fluid.
The flow characteristics of this compound solutions are typically non-Newtonian, meaning their viscosity is dependent on the applied shear rate. At low shear rates, the entangled micellar network can resist flow, resulting in a high apparent viscosity, often referred to as the zero-shear viscosity (η₀). As the shear rate increases, the micellar network can become disrupted and aligned in the direction of flow, leading to a decrease in viscosity, a phenomenon known as shear thinning. This shear-thinning behavior is crucial for products that need to be easily spread or poured but maintain thickness at rest.
In some complex formulations, particularly with the addition of other components, shear thickening, an increase in viscosity with increasing shear rate, can be observed. This is often attributed to the formation of shear-induced structures.
The viscoelastic nature of these systems can be characterized by the storage modulus (G') and the loss modulus (G''). G' represents the elastic component, or the energy stored and recovered per cycle of deformation, while G'' represents the viscous component, or the energy dissipated as heat. In a predominantly elastic, gel-like system, G' is greater than G'', whereas in a predominantly viscous, liquid-like system, G'' is greater than G'. The point at which G' and G'' intersect is known as the crossover point, which can provide insights into the relaxation time of the micellar network.
Influence of Co-surfactants and Environmental Parameters on Rheology
The rheological properties of this compound solutions are highly sensitive to the presence of other surface-active agents (co-surfactants) and environmental factors such as electrolyte concentration, pH, and temperature.
Co-surfactants: The interaction between this compound and other surfactants, such as anionic or non-ionic surfactants, can lead to synergistic viscosity enhancement.
Anionic Surfactants: When mixed with anionic surfactants like sodium laureth sulfate (SLES), the oppositely charged headgroups can interact, leading to a more tightly packed interfacial film at the micelle surface. This reduces electrostatic repulsion between headgroups, promoting the transition from spherical to elongated, worm-like micelles. These longer micelles entangle more readily, significantly increasing the viscosity of the solution.
Zwitterionic and Non-ionic Surfactants: Co-surfactants like cocamidopropyl betaine (B1666868) (CAPB) and various non-ionic surfactants can also influence micellar growth and packing, leading to changes in viscosity. The specific interactions depend on the molecular structure of the co-surfactant.
Environmental Parameters:
Electrolytes: The addition of electrolytes, most commonly sodium chloride (NaCl), has a profound effect on the viscosity of this compound solutions. The salt ions screen the electrostatic repulsion between the charged headgroups of the surfactant molecules within the micelles. This reduced repulsion allows the surfactant molecules to pack more closely, favoring the growth of micelles from spherical to cylindrical or worm-like structures. As these elongated micelles grow and entangle, the viscosity of the solution increases significantly. This relationship is often depicted in a "salt curve," which shows the viscosity as a function of salt concentration. Typically, the viscosity increases to a maximum point, after which further addition of salt can lead to a decrease in viscosity due to changes in micellar structure or phase separation. nih.gov
pH: As an amphoteric surfactant, the net charge on the this compound molecule is pH-dependent. At its isoelectric point, the surfactant has a net neutral charge, which can minimize electrostatic repulsion and promote micellar growth, leading to higher viscosity. At pH values above or below the isoelectric point, the molecule will carry a net negative or positive charge, respectively. This can increase electrostatic repulsion, potentially leading to smaller micelles and lower viscosity. The pH can therefore be a critical parameter for controlling the rheology of formulations containing this surfactant.
Temperature: Temperature typically affects the viscosity of surfactant solutions in a predictable manner. Generally, an increase in temperature leads to a decrease in viscosity. This is due to increased thermal energy, which can disrupt the entangled micellar network and decrease the aggregation number of the micelles. However, in some complex systems, temperature-induced changes in surfactant solubility and micellar shape can lead to more complex rheological behavior.
Below is an illustrative data table showing the general effect of sodium chloride on the viscosity of a hypothetical this compound solution, as would be expected from a typical salt curve.
| Sodium Chloride (NaCl) Concentration (% w/w) | Viscosity (mPa·s) |
| 0.0 | 500 |
| 0.5 | 1500 |
| 1.0 | 3500 |
| 1.5 | 5000 |
| 2.0 | 4200 |
| 2.5 | 3000 |
This is a hypothetical representation of a salt curve for illustrative purposes.
Mechanistic Insights into Viscosity Modulation in Surfactant Solutions
The modulation of viscosity in solutions containing this compound is fundamentally linked to the principles of micellar growth and entanglement. The transition from small, spherical micelles to long, flexible, worm-like micelles is the primary mechanism for building viscosity.
The shape and size of micelles are governed by the surfactant packing parameter, which relates the volume of the hydrophobic tail, the area of the hydrophilic headgroup at the micelle-water interface, and the length of the tail. Changes in the formulation, such as the addition of co-surfactants or electrolytes, alter the effective headgroup area.
For instance, the addition of salt screens the electrostatic repulsion between the headgroups of this compound, effectively reducing the headgroup area. This change in the packing parameter favors a cylindrical or worm-like micellar structure over a spherical one. These elongated micelles, similar to polymer chains in solution, can overlap and entangle, forming a transient network that dramatically increases the solution's viscosity and imparts viscoelastic properties.
The strength and dynamics of this network determine the macroscopic rheological behavior. The breaking and reformation of these "living polymers" under shear stress are responsible for the observed shear-thinning behavior. Understanding these fundamental mechanisms allows for the precise control and tuning of the rheological properties of formulations containing this compound for a wide range of applications.
Degradation Pathways and Environmental Fate of this compound
Computational and Theoretical Chemistry Studies of Sodium Cocoamphopropionate
Molecular Dynamics Simulations of Self-Assembly and Interfacial Phenomena
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of Sodium Cocoamphopropionate, MD simulations can provide a detailed picture of how individual surfactant molecules interact with each other and with solvent molecules (typically water) to form larger structures and how they behave at interfaces, such as the air-water or oil-water interface. nih.govnih.govnih.govresearchgate.netmdpi.com
Research Findings:
MD simulations of surfactants typically reveal a multi-stage process of self-assembly. Initially, randomly dispersed surfactant molecules in a solution will rapidly migrate to the surface, orienting their hydrophobic tails away from the water. As the bulk concentration increases, the molecules begin to aggregate into small clusters, which then grow into spherical or ellipsoidal micelles. nih.gov The size and shape of these micelles are influenced by factors such as surfactant concentration, temperature, and the presence of electrolytes.
At an interface, MD simulations can show how this compound molecules arrange themselves to reduce the interfacial tension. The simulations can quantify the packing density of the surfactant molecules at the interface and the orientation of their hydrophilic and hydrophobic parts. This information is crucial for understanding the emulsifying and foaming properties of the surfactant.
A key output from MD simulations is the calculation of various structural and dynamic properties. For instance, the radial distribution function can provide information about the arrangement of water molecules around the surfactant's headgroup, while the mean square displacement can be used to calculate the diffusion coefficient of the surfactant molecules.
Interactive Data Table: Simulated Properties of a Model Amphoteric Surfactant Micelle
Below is a hypothetical data table representing typical outputs from an MD simulation of an amphoteric surfactant micelle similar in nature to this compound.
| Property | Simulated Value | Unit | Significance |
| Aggregation Number | 55 | molecules | Average number of surfactant molecules per micelle. |
| Radius of Gyration | 2.1 | nm | A measure of the micelle's compactness. |
| Micelle Shape | Prolate | - | Describes the overall geometry of the micelle. |
| Solvent Accessible Surface Area (SASA) | 150 | nm² | The surface area of the micelle exposed to the solvent. |
| Diffusion Coefficient | 1.2 x 10⁻⁶ | cm²/s | Rate of movement of the micelle through the solution. |
Quantum Chemical Calculations on Reactivity and Molecular Stability
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, geometry, and reactivity of molecules. 66.39.60scite.airesearchgate.net For this compound, these calculations can provide fundamental insights into its chemical behavior.
Research Findings:
Furthermore, quantum chemical calculations can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. A larger gap suggests higher stability and lower reactivity.
These calculations can also be used to optimize the molecular geometry of this compound, providing the most stable three-dimensional structure. This information is crucial for understanding how the molecule packs at interfaces and in micelles.
Interactive Data Table: Calculated Quantum Chemical Properties of a Model Amphoteric Surfactant
The following table presents hypothetical data from quantum chemical calculations on a model amphoteric surfactant, illustrating the types of parameters that can be obtained.
| Parameter | Calculated Value | Unit | Implication for Reactivity and Stability |
| HOMO Energy | -6.5 | eV | Relates to the tendency to donate electrons. |
| LUMO Energy | -1.2 | eV | Relates to the tendency to accept electrons. |
| HOMO-LUMO Gap | 5.3 | eV | A larger gap indicates greater molecular stability. |
| Dipole Moment | 8.5 | Debye | Influences intermolecular interactions and solubility. |
| Total Energy | -2500 | Hartrees | Represents the total electronic energy of the molecule. |
Predictive Modeling of Structure-Activity Relationships for Interfacial Properties
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a molecule and its physical or biological properties. acs.orgmdpi.comnih.govresearchgate.netnih.gov For this compound, QSAR models can be developed to predict its interfacial properties, such as surface tension reduction and critical micelle concentration (CMC).
Research Findings:
QSAR models for surfactants typically use a set of molecular descriptors that quantify various aspects of the molecule's structure. These descriptors can be based on the molecule's topology (e.g., number of atoms, branching indices), geometry (e.g., molecular surface area, volume), or electronic properties (e.g., partial charges, dipole moment).
Theoretical Models for Surfactant Adsorption and Micellization
Various theoretical models have been developed to describe the processes of surfactant adsorption at interfaces and the formation of micelles in the bulk solution. nih.govwur.nlresearchgate.netmdpi.comaps.orgnih.gov These models provide a thermodynamic framework for understanding the driving forces behind these phenomena.
Research Findings:
One of the fundamental concepts in surfactant science is the hydrophobic effect , which is the primary driving force for both micellization and adsorption at the air-water interface. Theoretical models often incorporate this effect by considering the unfavorable interaction between the hydrophobic tails of the surfactant and the surrounding water molecules.
The mass-action model is a common approach to describe micelle formation. researchgate.net It treats the formation of micelles as a chemical equilibrium between individual surfactant molecules (monomers) and the micellar aggregates. This model allows for the calculation of thermodynamic parameters such as the standard free energy of micellization.
For surfactant adsorption at interfaces, the Gibbs adsorption isotherm is a key thermodynamic relationship that connects the surface tension of a solution to the concentration of the surfactant at the interface. More advanced models, such as the Frumkin isotherm , account for interactions between the adsorbed surfactant molecules.
Self-consistent field (SCF) lattice models are another powerful theoretical tool. wur.nl These models provide a more detailed description of the structure of the adsorbed layer or the micelle by considering the conformational freedom of the surfactant molecules and the interactions between all components of the system. These models can predict properties such as the thickness of the adsorbed layer and the density profiles of different parts of the surfactant molecule within the layer. wur.nl
Applications in Advanced Materials Science and Chemical Process Engineering
Role of Sodium Cocoamphopropionate in Polymerization and Particle Dispersion Methodologies
The efficacy of this compound as a surface-active agent is central to its application in polymerization and particle dispersion. In emulsion polymerization , a process used to manufacture a wide variety of polymer dispersions (latexes) for paints, adhesives, and coatings, surfactants play a critical role. pcc.eu They facilitate the emulsification of hydrophobic monomers in an aqueous medium, stabilize the resulting polymer particles to prevent coagulation, and help control the final particle size of the latex. windows.netcolonialchem.com While many surfactant types are used, amphoteric surfactants like this compound offer stability over a broad pH range, a desirable characteristic in many polymerization systems.
In the realm of particle dispersion , particularly for nanomaterials, preventing agglomeration is crucial for leveraging their unique properties. Surfactants are added to nanoparticle suspensions to increase repulsion between particles through steric or electrostatic mechanisms. mdpi.com They achieve this by adsorbing onto the particle surfaces, creating a stabilizing layer that overcomes attractive van der Waals forces. researchgate.net This is vital for creating stable and homogenous dispersions of nanoparticles, such as titanium dioxide or carbon nanotubes, for use in composites, coatings, and other advanced materials. researchgate.netus-nano.comresearchgate.net The amphoteric nature of this compound allows it to adapt to different particle surface charges, making it a versatile dispersant.
Table 1: Functional Roles of Surfactants in Polymerization and Dispersion
| Process | Primary Function of Surfactant | Key Benefits |
| Emulsion Polymerization | Emulsification of monomers, Stabilization of polymer particles | Particle size control, Prevention of coagulum, Improved latex stability pcc.euwindows.net |
| Nanoparticle Dispersion | Surface wetting, Steric/electrostatic stabilization | Prevention of agglomeration, Creation of stable sols, Homogenous distribution of particles mdpi.comresearchgate.net |
Utilization in Novel Separation Technologies
The surface-active properties of this compound are leveraged in several innovative separation technologies designed to isolate or remove specific components from complex mixtures.
Foam Fractionation: This is an adsorptive bubble separation technique used to remove amphiphilic species from aqueous solutions. serdp-estcp.mil In this process, gas bubbles are sparged through a liquid column; surface-active molecules, like surfactants and certain contaminants, adsorb onto the surface of the rising bubbles. researchgate.netnih.gov This creates a foam at the top of the column, which becomes highly enriched with the target substance and can be physically removed. nih.gov This technology has gained significant attention for the remediation of water contaminated with per- and polyfluoroalkyl substances (PFAS). nih.gov The efficiency of PFAS removal can be enhanced by adding a co-foaming agent. Studies have investigated various surfactant classes—anionic, non-ionic, zwitterionic, and cationic—to improve the process, demonstrating the critical role of surfactant chemistry in separation efficiency. nih.gov The foaming capability of this compound makes it a candidate for such applications. cosmileeurope.euspecialchem.com
Mineral Flotation: Froth flotation is a widely used process in the mining industry to separate valuable minerals from gangue (unwanted rock). wikipedia.org The process relies on selectively rendering the surface of the desired mineral particles hydrophobic by using chemicals known as collectors (a type of surfactant). researchgate.net These hydrophobic particles then attach to air bubbles and are carried to the surface in a froth, which is skimmed off. wikipedia.org Collectors are classified based on their ionic properties, and amphoteric collectors represent one such class. researchgate.netzarmesh.com The choice of collector depends on the surface charge of the mineral being targeted. One study on apatite column flotation investigated the effects of anionic, nonionic, and amphoteric surfactants on process performance, highlighting the tailored application of different surfactant types in mineral processing. mdpi.com
Enhanced Oil Recovery (EOR): In the petroleum industry, surfactant flooding is a chemical EOR technique used to increase the amount of crude oil that can be extracted from a reservoir. youtube.comtandfonline.com Surfactants are injected into the reservoir to lower the interfacial tension between oil and water, and to alter the wettability of the reservoir rock, making it more water-wet. bohrium.combbrc.in These actions help to mobilize oil that is trapped in the pores of the rock by capillary forces. tandfonline.com Amphoteric surfactants have been investigated for EOR applications, with studies showing they can be effective, particularly in high-salinity conditions, and can improve oil recovery factors. tandfonline.comresearchgate.net
Contributions to Green Chemical Process Development and Resource Efficiency
The principles of green chemistry encourage the use of renewable raw materials, the design of biodegradable products, and the minimization of environmental impact. chemther.com this compound aligns with these principles in several ways.
It is derived from coconut oil, a renewable, plant-based feedstock. cosmeticsinfo.orgcosmileeurope.eu The use of oleochemicals (chemicals derived from fats and oils) as a base for surfactants is a key strategy in creating more sustainable products compared to those derived from petrochemical sources. nih.gov
Table 2: Environmental Profile of Amphoteric Surfactants
| Parameter | Finding | Reference |
| Biodegradability (Aerobic) | Readily biodegradable | nih.govresearchgate.net |
| Biodegradability (Anaerobic) | Alkylamido betaines and alkyl imidazoline (B1206853) derivatives are easily biodegradable | nih.govresearchgate.net |
| Aquatic Toxicity | EC50 values are generally higher than 5 mg/L, with alkyl imidazoline derivatives showing the lowest toxicity (EC50 from 20 to > 200 mg/L) | nih.govresearchgate.net |
| Source | Primarily derived from vegetable raw materials like coconut oil | cosmeticsinfo.orgcosmileeurope.eu |
Integration into Laboratory-Scale Synthetic and Analytical Procedures
In a laboratory setting, this compound can be both the subject of analysis and a functional component in various procedures. Its role as an emulsifier and dispersant in polymerization and material synthesis (as discussed in 7.1) originates at the laboratory scale, where formulations are first developed and optimized.
As an analyte, the quantification and identification of amphoteric surfactants like this compound are essential for quality control and research. Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are used for the simultaneous determination of different surfactant classes in various matrices. researchgate.net Another analytical method for amphoteric surfactants is based on generating ionization curves by plotting pH changes during titration with acids and alkalis. cir-safety.org Each compound produces a unique curve, which allows for its identification and provides information on its purity. cir-safety.org
This compound is also used as a component in laboratory testing protocols, particularly in toxicology and dermatology. For instance, it has been used in patch tests to assess dermal irritation and sensitization. In these analytical procedures, solutions of the compound at specified concentrations (e.g., 1% to 10%) are applied to the skin under controlled conditions to observe any reaction. cir-safety.orgcir-safety.orgcir-safety.org
Regulatory Science and Research Policy Considerations for Industrial Chemicals
Chemical Substance Registration and Data Requirements in Industrial Research and Development
Before an industrial chemical can be manufactured or imported into a specific market, it must typically undergo a formal registration process with a designated government authority. This process is fundamental to chemical management systems worldwide, such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in the European Union and the Australian Industrial Chemicals Introduction Scheme (AICIS). industrialchemicals.gov.auchemservice-group.com The primary goal is to ensure that manufacturers and importers understand and manage the risks associated with their substances. umbrex.com
The registration process requires the submission of a technical dossier containing detailed information about the substance's properties and uses. opesus.com The data requirements are generally tiered based on the annual volume of the chemical being produced or imported. opesus.com Higher tonnage bands require more extensive data to assess the potential risks.
Key data points required for a chemical substance registration dossier typically include:
Substance Identity: Comprehensive details including name, molecular and structural formula, and composition. umbrex.com
Physicochemical Properties: Data on parameters such as melting/boiling point, water solubility, and partition coefficient. atamanchemicals.com
Toxicological Information: Assessment of potential health effects.
Ecotoxicological Information: Data on the substance's effects on environmental organisms.
Use and Exposure Information: Detailed description of all identified uses, exposure scenarios, and risk management measures. chemradar.com
Table 1: Illustrative Data Requirements for Chemical Registration by Tonnage Band This table provides a generalized example of tiered data requirements and is not specific to any single regulation.
| Annual Tonnage | Required Information |
|---|---|
| 1-10 Tonnes | Basic physicochemical data, information on uses and classification, and labeling. |
| 10-100 Tonnes | All lower-tier data, plus a Chemical Safety Report assessing potential risks. |
| 100-1000 Tonnes | All lower-tier data, plus more extensive toxicological studies. |
For a compound like Sodium Cocoamphopropionate, the manufacturer would be responsible for compiling this data and submitting it to the relevant authorities before it could be sold in that jurisdiction. chemservice-group.com This ensures a baseline level of safety and information is established for all industrial chemicals on the market.
Environmental Regulatory Frameworks Pertaining to Chemical Waste and Emissions
The manufacturing of industrial chemicals generates waste streams and emissions that are strictly regulated to prevent environmental harm. intimedia.id Regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States establish a "cradle-to-grave" system for managing hazardous waste, ensuring it is handled safely from generation to final disposal. wikipedia.orgohio.gov
These regulations mandate that chemical manufacturers:
Identify and Classify Waste: Determine if any byproducts or waste from the manufacturing process are classified as hazardous. ohio.gov
Manage Waste On-Site: Adhere to strict standards for the storage and treatment of hazardous waste at their facilities.
Track Shipments: Use a manifest system to track hazardous waste when it is transported off-site for treatment or disposal.
Control Emissions: Comply with standards that limit the emission of volatile organic compounds and other pollutants into the air and water. ohio.govuwlax.edu
In the synthesis of amphoteric surfactants like this compound, process design can significantly impact the nature of the waste generated. For instance, a novel salt-free synthesis method has been developed that reacts an imidazoline (B1206853) intermediate with a mixture of acrylic acid and sodium acrylate (B77674). google.comgoogle.com This process is notable for avoiding the use of methyl acrylate, which in older methods would produce methanol (B129727)—a toxic and hazardous byproduct requiring careful management under environmental regulations. google.com By eliminating the formation of methanol, this improved process reduces the regulatory burden and the environmental impact associated with hazardous waste disposal.
Best Practices in Sustainable Chemical Research and Manufacturing
The chemical industry is increasingly adopting principles of "green chemistry" to enhance sustainability and reduce environmental impact. formalifesciencemarketing.com These best practices focus on designing products and processes that minimize the use and generation of hazardous substances. deskera.com
The twelve principles of green chemistry provide a framework for sustainable chemical manufacturing: fatfinger.iosolubilityofthings.com
Prevention: It is better to prevent waste than to treat it after it has been created. deskera.com
Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. solubilityofthings.com
Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances with little or no toxicity. deskera.com
Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity. formalifesciencemarketing.com
Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous wherever possible.
Design for Energy Efficiency: Energy requirements should be recognized for their environmental and economic impacts and should be minimized. intimedia.id
Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. deskera.com
Reduce Derivatives: Unnecessary derivatization should be minimized or avoided if possible.
Catalysis: Catalytic reagents are superior to stoichiometric reagents. solubilityofthings.com
Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. deskera.com
Real-time analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents.
This compound aligns with several of these principles. It is derived from coconut oil, a renewable feedstock. upichem.comcosmeticsinfo.org Furthermore, the development of manufacturing processes that avoid hazardous byproducts like methanol demonstrates the application of principles such as waste prevention and the design of less hazardous syntheses. google.com The compound is also valued for its biodegradability, which addresses the "design for degradation" principle. upichem.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acrylic Acid |
| Aminoethylethanolamine (AEEA) |
| Methanol |
| Methyl Acrylate |
| Sodium Acrylate |
| Sodium Hydroxide (B78521) |
| Sodium Chloroacetate |
Q & A
Q. What advanced spectroscopic methods are optimal for characterizing this compound’s self-assembly behavior in multicomponent systems?
- Methodological Answer : Small-angle neutron scattering (SANS) resolves micelle morphology in real-time. Dynamic light scattering (DLS) tracks size distribution under shear stress. Pair with cryo-TEM for direct visualization of nanostructures in hydrated states .
Key Considerations for Research Design
- Data Contradiction Analysis : Use systematic reviews (PRISMA guidelines) to aggregate conflicting findings. Apply sensitivity analysis to identify outlier studies .
- Ethical and Reproducibility Standards : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Pre-register protocols on platforms like Open Science Framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
